Methyl 3-azaspiro[5.5]undecane-7-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-azaspiro[5.5]undecane-11-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-15-11(14)10-4-2-3-5-12(10)6-8-13-9-7-12/h10,13H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJMJIYTEXWFGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC12CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-azaspiro[5.5]undecane-7-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a suitable precursor, such as a diene, under specific conditions to form the spiro structure. Subsequent functionalization introduces the carboxylate group, often through esterification reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-azaspiro[5.5]undecane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its corresponding carboxylic acid derivative.
Reduction: Reduction of the carboxylate group to an alcohol.
Substitution: Replacement of the carboxylate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation: Methyl 3-azaspiro[5.5]undecane-7-carboxylic acid.
Reduction: Methyl 3-azaspiro[5.5]undecane-7-ol.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-azaspiro[5.5]undecane-7-carboxylate is being studied for its potential pharmacological properties. Its spirocyclic structure is known to influence biological activity, making it a candidate for drug development.
- Antimicrobial Activity : Research indicates that spirocyclic compounds can exhibit antimicrobial properties. A study demonstrated that derivatives of spiro compounds, including this compound, showed significant inhibition against various bacterial strains. This suggests potential for development as antimicrobial agents .
- Neurological Applications : The compound's structural similarity to known neuroactive substances raises interest in its potential as a treatment for neurological disorders. Preliminary studies have suggested that modifications of the spiro structure can lead to enhanced activity at neurotransmitter receptors .
Agricultural Sciences
The compound has also been investigated for its herbicidal properties, particularly in controlling weed species that compete with crops.
- Herbicidal Efficacy : Formulations containing methyl 3-azaspiro[5.5]undecane derivatives have been shown to effectively manage weed populations in agricultural settings. Research indicates that these compounds can disrupt the growth of specific weed species while being less harmful to desired crops .
- Environmental Impact : Studies on the environmental persistence and degradation of these compounds suggest they could be safer alternatives to traditional herbicides, minimizing ecological disruption .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules.
- Synthesis of Novel Compounds : The compound has been utilized in various synthetic pathways to create new spirocyclic compounds with diverse functionalities. For instance, it can be employed in reactions such as Robinson annelation, leading to the formation of other heterocyclic structures .
- Case Study - Synthesis Methodology : A notable synthesis involved the reaction of methyl 3-azaspiro[5.5]undecane derivatives with different electrophiles under controlled conditions, yielding high-purity products suitable for further functionalization .
Data Table: Applications Overview
Mechanism of Action
The mechanism by which Methyl 3-azaspiro[5.5]undecane-7-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize the properties and applications of Methyl 3-azaspiro[5.5]undecane-7-carboxylate, we compare it with four analogous spirocyclic compounds:
N-Benzyl-7-azaspiro[4.5]decane-1-carboxylate (Compound 4a/b)
- Structural Differences : Features a smaller spiro system ([4.5] vs. [5.5]) and a benzyl-substituted amine at the 1-position.
- Synthesis: Synthesized via a seven-step route starting from ethyl cyclopentanonecarboxylate, contrasting with the hydrogenation and Robinson annelation strategies used for this compound .
3-((4-Nitrophenyl)sulfonyl)-3-azaspiro[5.5]undecane (Compound 16)
- Structural Differences : Contains a sulfonyl group at the 3-position and a nitroaryl substituent.
- Synthesis : Prepared via sulfonylation of 3-azaspiro[5.5]undecane with 4-nitrobenzenesulfonyl chloride (78% yield), followed by reduction to an aniline derivative (97% yield) .
- Biological Activity : Demonstrates selective activation of the CHOP apoptotic pathway, highlighting the role of sulfonamide groups in enhancing target specificity compared to ester-containing analogs .
3-Azaspiro[5.5]undecane-2,4-dione (Compound 8e)
- Structural Differences : Replaces the 7-carboxylate with diketone moieties at the 2- and 4-positions.
- Synthesis : Derived from triazolo-thiadiazole hybridization, leveraging spirocyclic rigidity for TNF-α inhibition .
- Applications : Exhibits anti-inflammatory activity, contrasting with the anticoagulant properties of glycoprotein IIb-IIIa antagonists like other 3-azaspiro[5.5] derivatives .
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
- Structural Differences : Incorporates a tert-butoxycarbonyl (Boc) protecting group and a ketone at the 9-position.
- Synthesis : Synthesized via palladium-catalyzed hydrogenation of unsaturated precursors, achieving 84% yield .
- Stability : The Boc group enhances stability under acidic conditions, making it a preferred intermediate for peptide coupling compared to the methyl ester variant .
Physicochemical and Pharmacological Data Comparison
Biological Activity
Methyl 3-azaspiro[5.5]undecane-7-carboxylate is a compound belonging to the class of azaspiro compounds, which have garnered attention due to their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, potential applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique spirocyclic structure that incorporates a nitrogen atom, contributing to its biological activity. The molecular formula is with a molecular weight of approximately 235.31 g/mol. The spirocyclic framework allows for unique interactions with biological targets, enhancing its potential as a therapeutic agent.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity, particularly against pathogenic bacteria. A notable study demonstrated its effectiveness as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which is essential for the bacterium's survival and pathogenicity. This inhibition suggests potential for development as an anti-tuberculosis agent.
The mechanism by which this compound exerts its biological effects primarily involves binding to specific proteins involved in bacterial survival. The compound's spirocyclic structure facilitates unique binding interactions that can modulate the activity of target proteins, acting either as an inhibitor or activator depending on the context and structural modifications made to the molecule.
Structure-Activity Relationship (SAR)
Studies exploring the structure-activity relationship (SAR) of this compound have revealed that modifications to its structure can enhance biological activity. For instance, alterations in functional groups or ring substitutions may lead to increased potency against resistant bacterial strains, highlighting the importance of SAR studies in optimizing therapeutic efficacy .
Applications in Medicinal Chemistry
This compound is being investigated for various medicinal applications beyond its antibacterial properties. Its unique structure makes it a valuable intermediate in synthesizing novel drug candidates targeting neurological disorders and other diseases. The compound's ability to interact with various molecular targets positions it as a promising candidate for further research and development.
Case Studies
- Inhibition of Mycobacterium tuberculosis : A study focused on the inhibitory effects of this compound on MmpL3 demonstrated significant reductions in bacterial viability, suggesting its potential as a new anti-tuberculosis agent.
- Neuroprotective Effects : Preliminary investigations have indicated that derivatives of this compound may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Methyl 3-azaspiro[5.5]undecane-7-carboxylate with high yield and purity?
- Methodology : Synthesis typically involves cyclization of linear precursors via nucleophilic substitution or hydrogenation. Key steps include:
- Catalysts : Palladium on charcoal (10% wt) under hydrogen (4.5 bar, 18 h) for selective hydrogenation of spirocyclic intermediates, achieving yields up to 84% .
- Solvents : Ethyl acetate or dimethylformamide (DMF) for solubility and reaction homogeneity .
- Temperature : Ambient to 70°C for controlled reactivity and minimized side reactions .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 1.46 ppm (tert-butyl group), δ 3.44 ppm (spirocyclic CH₂ groups), and δ 2.35 ppm (carbonyl-adjacent protons) confirm backbone connectivity .
- ¹³C NMR : Signals at 211.5 ppm (ketone carbon) and 154.7 ppm (ester carbonyl) validate functional groups .
Q. What purification methods are recommended for isolating this compound from complex reaction mixtures?
- Distillation : Kugelrohr distillation under reduced pressure (0.02 Torr, 120°C) effectively isolates volatile spirocyclic esters .
- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:4) gradients to separate polar byproducts .
- Recrystallization : Ethanol or methanol recrystallization improves purity (>98%) by removing residual catalysts .
Advanced Research Questions
Q. How can computational modeling predict the bioactive conformation of this compound in enzyme interactions?
- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., GPIIb-IIIa receptors). The spirocyclic core’s rigidity enhances steric complementarity, as shown in antagonist design studies .
- Molecular Dynamics (MD) : Simulate conformational stability in aqueous vs. lipid environments. The compound’s 3D conformation (e.g., chair vs. boat ring puckering) influences binding kinetics .
- QSAR Analysis : Correlate substituent effects (e.g., ester vs. carboxylate groups) with bioactivity using Hammett parameters .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across different assay systems?
- Assay Standardization :
- Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds to normalize data .
- Validate activity via orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) .
- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere in specific assays (e.g., ester hydrolysis in serum-containing media) .
- Structural-Activity Landscaping : Compare IC₅₀ values across derivatives with systematic substitutions (e.g., tert-butyl vs. benzyl groups) to isolate scaffold-specific effects .
Q. How does the spirocyclic structure influence the compound’s pharmacokinetic properties?
- Lipophilicity : LogP values (~2.5) derived from the spirocyclic core enhance blood-brain barrier penetration, as seen in neurological disorder studies .
- Metabolic Stability : The rigid structure resists cytochrome P450 oxidation, prolonging half-life in vivo (t₁/₂ > 6 h in rodent models) .
- Solubility : Introduce polar groups (e.g., hydroxyls) at the 7-position to improve aqueous solubility without compromising spirocyclic rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
